Mutanolysin Demonstrates 97% Peptidoglycan Hydrolysis in S. mutans vs. 80% for Hen Egg White Lysozyme
In a direct comparative study using Streptococcus mutans BHT peptidoglycan residues labeled with N-acetyl[14C]glucosamine, mutanolysin treatment released 97% of the radioactive label into the supernatant, whereas hen egg white lysozyme (HEWL) released only 80% under identical experimental conditions [1]. This 17 percentage-point difference (a 21% relative increase in hydrolysis efficiency) was quantified by scintillation counting of the 14C label, with paper chromatography confirming that the released material consisted of glucosamine and muramic acid residues [1].
| Evidence Dimension | Peptidoglycan hydrolysis efficiency (radiolabel release) |
|---|---|
| Target Compound Data | 97% of 14C label released to supernatant |
| Comparator Or Baseline | Hen egg white lysozyme (HEWL): 80% release |
| Quantified Difference | 17 percentage points (21% relative increase) |
| Conditions | S. mutans BHT peptidoglycan residues; N-acetyl[14C]glucosamine labeling; 37°C incubation |
Why This Matters
For researchers requiring complete peptidoglycan solubilization from S. mutans—a primary etiological agent of dental caries—mutanolysin provides near-complete digestion that lysozyme cannot achieve, essential for accurate cell wall compositional analysis and downstream applications.
- [1] Goodman H, Pollock JJ, Iacono VJ, Wong W, Shockman GD. Peptidoglycan loss during hen egg white lysozyme-inorganic salt lysis of Streptococcus mutans. J Bacteriol. 1981;146(2):755-763. View Source
